rac Rotigotine-d7 Hydrochloride
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Overview
Description
rac Rotigotine-d7 Hydrochloride is a deuterium-labeled version of rac Rotigotine Hydrochloride. It is a racemate of Rotigotine, which is a non-ergoline dopamine agonist. This compound is primarily used in scientific research, particularly in the study of neurological disorders such as Parkinson’s disease and restless leg syndrome .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac Rotigotine-d7 Hydrochloride involves the incorporation of deuterium into the Rotigotine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The synthetic route often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions in the molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography, is common to monitor the synthesis and ensure the desired deuterium incorporation .
Chemical Reactions Analysis
Types of Reactions
rac Rotigotine-d7 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or aldehydes, while reduction can yield alcohols .
Scientific Research Applications
rac Rotigotine-d7 Hydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:
Neurological Research: It is used to study the mechanisms of action of dopamine agonists and their effects on neurological disorders such as Parkinson’s disease and restless leg syndrome
Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the compound in biological systems, making it valuable for pharmacokinetic and metabolic studies.
Drug Development: It is used in the development of new therapeutic agents targeting dopamine receptors and other related pathways.
Mechanism of Action
rac Rotigotine-d7 Hydrochloride acts as a full agonist of dopamine receptors, particularly the D1, D2, D3, D4, and D5 receptors. It also acts as a partial agonist of the 5-HT1A receptor and an antagonist of the α2B-adrenergic receptor. By activating these receptors, it mimics the effects of the neurotransmitter dopamine, leading to improved motor function and reduced symptoms of neurological disorders .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to rac Rotigotine-d7 Hydrochloride include:
rac Rotigotine Hydrochloride: The non-deuterated version of the compound.
rac Rotigotine-d3 Hydrochloride: Another deuterium-labeled version with different deuterium incorporation
Uniqueness
This compound is unique due to its specific deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The deuterium atoms can alter the metabolic stability and pharmacokinetic profile of the compound, making it a valuable tool in drug development and research .
Properties
Molecular Formula |
C19H26ClNOS |
---|---|
Molecular Weight |
359.0 g/mol |
IUPAC Name |
6-[1,1,2,2,3,3,3-heptadeuteriopropyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrochloride |
InChI |
InChI=1S/C19H25NOS.ClH/c1-2-11-20(12-10-17-6-4-13-22-17)16-8-9-18-15(14-16)5-3-7-19(18)21;/h3-7,13,16,21H,2,8-12,14H2,1H3;1H/i1D3,2D2,11D2; |
InChI Key |
CEXBONHIOKGWNU-KQFIBFBZSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3O.Cl |
Canonical SMILES |
CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3O.Cl |
Origin of Product |
United States |
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